molecular formula C13H16ClFN2O B2535482 (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1786939-33-0

(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Cat. No.: B2535482
CAS No.: 1786939-33-0
M. Wt: 270.73
InChI Key: QCXMUNXJNDJBFI-SBSPUUFOSA-N
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Description

®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C13H16ClFN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and piperidine.

    Formation of Isoindolinone Core: The isoindolinone core is formed through a cyclization reaction involving the amine group of piperidine and the aromatic ring of 4-fluoroaniline.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
  • ®-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Uniqueness

®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is unique due to the position of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXMUNXJNDJBFI-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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